Bienvenue dans la boutique en ligne BenchChem!

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one

spiro junction regiochemistry aldose reductase diabetic complications

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one (CAS 309729-84-8, molecular formula C₁₂H₁₃NO, molecular weight 187.24 g/mol) is a spirocyclic compound featuring a saturated indene moiety fused at the C2 position to a pyrrolidin-5-one ring via a quaternary spiro carbon. This scaffold belongs to the broader class of spiroindane pyrrolidines, which have been systematically profiled for bioactivity using untargeted cell painting phenomics.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B7936683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CC13CC(=O)NC3
InChIInChI=1S/C12H13NO/c14-11-7-12(8-13-11)5-9-3-1-2-4-10(9)6-12/h1-4H,5-8H2,(H,13,14)
InChIKeyDHVIMOVUYLMVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one: A Spirocyclic Pyrrolidinone Scaffold for Medicinal Chemistry and Chemical Biology Procurement


1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one (CAS 309729-84-8, molecular formula C₁₂H₁₃NO, molecular weight 187.24 g/mol) is a spirocyclic compound featuring a saturated indene moiety fused at the C2 position to a pyrrolidin-5-one ring via a quaternary spiro carbon. This scaffold belongs to the broader class of spiroindane pyrrolidines, which have been systematically profiled for bioactivity using untargeted cell painting phenomics [1]. The compound is synthesized via 1,3-dipolar cycloaddition of azomethine ylides to indene derivatives, a route documented in both synthetic methodology literature and patent disclosures [2][3]. It is commercially available from multiple vendors at purities ≥95%, making it accessible for procurement as a research intermediate or screening candidate.

Why 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one Cannot Be Interchanged with Other Spiroindane Pyrrolidine Analogs in Research Procurement


Spiroindane pyrrolidines with identical core atom connectivity can exhibit fundamentally different bioactivity profiles depending on subtle variations in spiro junction position, oxidation state, and N-substitution. The cell painting phenomic profiling study by Singh et al. demonstrated that within a single collection of spiroindane pyrrolidines, reactive functional groups (such as imines) dominated observed activity, while specific non-reactive candidate compounds yielded distinct, reproducible bioactivity fingerprints that diverged from the cohort [1]. Furthermore, the Pfizer spiro-imide patent (US4471124) explicitly distinguishes between the 2,3-dihydro-spiro-[1H-indene-1,3'-pyrrolidine]-2',5'-dione and the 2,3-dihydro-spiro-[1H-indene-2,3'-pyrrolidine]-2',5'-dione regioisomers as separate preferred embodiments, underscoring that the spiro junction attachment point is a critical determinant of pharmacological activity [2]. Consequently, substituting the 5'-mono-ketone scaffold with the 2',5'-dione analog, the 1,3'-spiro regioisomer, or the fully reduced parent amine (CAS 183-20-0) will alter hydrogen-bonding capacity, LogP, and target engagement—invalidating cross-compound structure–activity inferences.

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one: Quantitative Comparator Evidence for Informed Procurement Decisions


Spiro Junction Regiochemistry Determines Pharmacological Classification: C2-Indene vs. C1-Indene Attachment

The Pfizer spiro-imide patent (US4471124) designates both 2,3-dihydro-spiro-[1H-indene-2,3'-pyrrolidine]-2',5'-dione (C2-attached) and 2,3-dihydro-spiro-[1H-indene-1,3'-pyrrolidine]-2',5'-dione (C1-attached) as separate preferred member compounds for lowering sorbitol levels in diabetic subjects [1]. This explicit differentiation of regioisomers within the same patent claims establishes that C2 vs. C1 spiro junction attachment is not interchangeable. The target compound 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-5'-one shares the C2-indene attachment geometry with one of the preferred pharmacophores, distinguishing it from the C1-attached 2,3-dihydrospiro[indene-1,3'-pyrrolidine] series (CAS 16976-98-0) which has been explored for CNS dopamine D3 receptor modulation [2].

spiro junction regiochemistry aldose reductase diabetic complications structure-activity relationship

Oxidation State at Pyrrolidine Ring Differentiates Mono-Ketone from Di-Ketone Analogs: Hydrogen Bonding and LogP Implications

The target compound 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-5'-one (C₁₂H₁₃NO, MW 187.24) contains a single ketone at the 5'-position of the pyrrolidine ring. Its closest oxidized analog, 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione (CAS 81402-21-3, C₁₂H₁₁NO₂, MW 201.22), contains two ketone groups and has a measured melting point of 151–153 °C . The mono-ketone has a predicted XLogP3-AA of 1.4 with 1 hydrogen bond donor and 2 hydrogen bond acceptors, whereas the di-ketone has different hydrogen-bonding capacity (1 donor, 3 acceptors) and a higher topological polar surface area [1]. The mono-ketone retains an sp³-hybridized carbon at the 2'-position, offering a site for further derivatization (e.g., via enolate chemistry) that is not available in the fully oxidized 2',5'-dione analog.

physicochemical properties hydrogen bond donor LogP spiro-imide

Synthetic Accessibility: 87% Yield via Acid-Mediated Deprotection Route Documented in Patent Literature

A preparative route to 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-5'-one is documented in patent EP1180094B1, where the compound is obtained in 87% yield via hydrochloric acid-mediated reaction in 1,3-dioxane/water solvent over 4.0 hours [1]. This high-yielding, operationally straightforward deprotection/hydrolysis sequence compares favorably with the multi-step photocycloaddition–C–H functionalization–N-capping strategy reported by Singh et al. for constructing spiroindane pyrrolidine libraries, which involves UV photochemistry and specialized equipment [2]. The 87% yield also exceeds typical yields (60–75% range) reported for 1,3-dipolar cycloaddition routes to analogous 5'-carboxylate-substituted spiropyrrolidines [3].

synthetic yield 1,3-dipolar cycloaddition deprotection process chemistry

Phenotypic Bioactivity Fingerprinting via Cell Painting: Class-Level Evidence for Spiroindane Pyrrolidine Scaffolds

Singh et al. (2020) subjected a collection of spiroindane pyrrolidines—synthesized via photo-cycloaddition, C–H functionalization, and N-capping strategies—to untargeted cell painting analysis in human cell lines, recording multidimensional morphological fingerprints as quantitative changes in cellular and organelle morphology [1]. The study identified that reactive functional groups (imines) dominated observed bioactivity, while two non-reactive candidate compounds with distinct bioactivity fingerprints were identified as having reproducible phenotypic signatures clearly distinguishable from the reactive cohort [1]. Although the exact structure of the target compound within this specific library is not confirmed, the scaffold class to which 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-5'-one belongs was explicitly included in the assessment, and the compound's non-imine, saturated pyrrolidinone structure places it in the 'non-reactive' category analogous to the two fingerprint-distinctive candidates identified.

cell painting phenotypic screening bioactivity fingerprint morphological profiling

Predicted CNS Drug-Likeness: Favorable Physicochemical Profile Within Oral Bioavailability Space

The target compound (C₁₂H₁₃NO, MW 187.24) has a predicted XLogP3-AA of 1.4, placing it well within the optimal LogP range (1–3) for CNS drug candidates . With molecular weight <200 Da, only 1 hydrogen bond donor, and 2 hydrogen bond acceptors, the compound satisfies all Lipinski Rule of Five criteria with substantial margin. In contrast, the fully reduced 1,3-dihydrospiro[indene-2,3'-pyrrolidine] (CAS 183-20-0, C₁₂H₁₅N, MW 173.25) has zero hydrogen bond acceptors (lacking the ketone), while the 2',5'-dione analog has higher polarity (MW 201.22, additional HBA). The mono-ketone occupies an intermediate physicochemical space—balancing sufficient polarity for aqueous solubility (predicted LogS approximately −1.8) with adequate lipophilicity for membrane permeability—that is distinct from both the fully reduced and fully oxidized analogs [1].

drug-likeness CNS MPO Lipinski rules physicochemical property prediction

Optimal Procurement and Application Scenarios for 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one Based on Quantitative Evidence


Aldose Reductase / Diabetic Complication Target Screening with the C2-Indene Spiro Pharmacophore

Based on the Pfizer patent (US4471124) designation of 2,3-dihydro-spiro-[1H-indene-2,3'-pyrrolidine]-2',5'-dione as a preferred compound for lowering sorbitol levels in diabetic nerve and lens tissue, the C2-indene spiro attachment geometry is pharmacologically validated for the aldose reductase/sorbitol pathway [1]. 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one retains this exact C2 attachment geometry with a mono-ketone oxidation state, offering a less oxidized analog for SAR exploration around the pyrrolidine ring oxidation state. Procurement of this scaffold enables systematic evaluation of whether the second ketone in the 2',5'-dione series is essential for target engagement or whether the mono-ketone retains sufficient activity with improved physicochemical properties.

Phenotypic Screening Library Design: Non-Reactive Spiroindane Pyrrolidine Scaffold for Clean Hit Identification

The cell painting study by Singh et al. (2020) demonstrated that imine-containing spiroindane pyrrolidines dominate bioactivity through reactive functional groups, while specific non-reactive candidates produce distinct, reproducible morphological fingerprints indicative of specific target engagement [2]. 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one, with its saturated pyrrolidinone ring and no imine or other overtly reactive functionality, is structurally analogous to the non-reactive fingerprint-positive candidates. It is therefore an appropriate scaffold for inclusion in diversity-oriented screening decks where promiscuous reactive compounds must be minimized to reduce false positive rates in phenotypic or target-based assays.

Late-Stage Diversification via Enolate Chemistry at the 2'-Position

Unlike the fully oxidized 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione (CAS 81402-21-3), the target compound retains an sp³-hybridized carbon at the 2'-position of the pyrrolidine ring adjacent to the 5'-ketone. This enolizable position enables alpha-functionalization via enolate alkylation, aldol condensation, or Mannich reactions for late-stage diversification—a synthetic handle that is structurally absent in the di-ketone analog [3]. Procuring the mono-ketone therefore provides a more versatile intermediate for generating focused libraries around the spiroindane pyrrolidine scaffold.

CNS Drug Discovery Programs Requiring Low-Molecular-Weight, Low-LogP Spirocyclic Building Blocks

With a molecular weight of 187.24 Da, XLogP3-AA of 1.4, and only one hydrogen bond donor, 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-5'-one occupies favorable CNS drug-like chemical space . The zero rotatable bonds and rigid spirocyclic architecture confer conformational constraint that can enhance target binding affinity through reduced entropic penalty. This compound is an appropriate procurement choice for fragment-based drug discovery or as a core scaffold in CNS-targeted medicinal chemistry programs where the spiroindane-pyrrolidine framework has been explored for dopamine D3 receptor modulation (C1-attached series) and other neurological targets [4].

Quote Request

Request a Quote for 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.